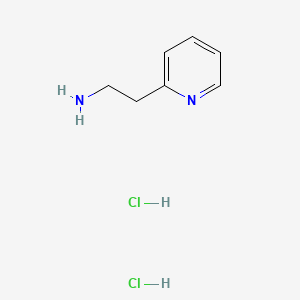

2-ピリジルエチルアミン二塩酸塩

概要

説明

2-Pyridylethylamine dihydrochloride is a histamine H1 receptor agonist . It produces vasoconstriction in vivo . It is used for research and development purposes .

Physical And Chemical Properties Analysis

2-Pyridylethylamine dihydrochloride is an off-white solid . It is soluble to 100 mM in water and to 50 mM in DMSO . Its molecular weight is 195.09 .科学的研究の応用

2-ピリジルエチルアミン二塩酸塩:科学研究応用の包括的な分析

ヒスタミンH1受容体アゴニスト: 2-ピリジルエチルアミン二塩酸塩は、炎症やアレルギー反応などの生理学的反応を仲介する上で重要な役割を果たすH1ヒスタミン受容体のアゴニストとして作用します。 これは、コラーゲン含有量に対するその影響を研究するために培養に適用されており、組織修復と線維化のプロセスに関する洞察を提供しています .

血管収縮研究: この化合物は、生体内で血管収縮を誘導するため、心臓血管機能と障害の研究に価値があります。 血管の調節メカニズムと治療薬の潜在的な開発を理解するのに役立ちます .

関節損傷の軽減: 動物モデルでは、2-ピリジルエチルアミン二塩酸塩は、ホルマリンによって誘発される関節損傷を軽減することが示されています。 このアプリケーションは、炎症反応と疼痛管理戦略の研究にとって重要です .

神経ペプチドの放出:研究者は、この化合物を用いて、さまざまな神経機能および障害に関与する神経ペプチドY(NPY)などの神経ペプチドの脊髄からの放出を研究しています .

睡眠覚醒サイクルの調節: この化合物は、睡眠覚醒サイクルに影響を与えることが知られている傍顔面領域におけるヒスタミン/H1受容体シグナル伝達を探求するために使用されてきました。 この研究は、睡眠障害を理解し、治療法を開発するために極めて重要です .

インビトロ細胞株研究: 2-ピリジルエチルアミン二塩酸塩は、A549などの細胞株を用いたさまざまなインビトロ研究で、医薬品開発と毒性学的評価に不可欠な生体適合性、細胞毒性、遺伝毒性を評価するために使用されてきました .

これらのアプリケーションはそれぞれ、2-ピリジルエチルアミン二塩酸塩の科学研究における潜在的な可能性について独自の視点を提供し、生理学的プロセスと医療治療の開発に関する理解に貢献しています。

各アプリケーションの詳細については、提供されている参考文献を参照してください。

Histamine augments collagen content via H1 receptor - Springer Applications of A549 cell line for in vitro studies – recent advances - ResearchGate 2-Pyridylethylamine dihydrochloride | Histamine H1 - Bio-Techne 2-Pyridylethylamine hydrochloride | 组胺-1(H1R)受体激动 - MedChemExpress Histamine/H1 receptor signaling in the parafacial region increases - Physiology.org

作用機序

Target of Action

The primary target of 2-Pyridylethylamine dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

2-Pyridylethylamine dihydrochloride acts as an agonist at the histamine H1 receptor . As an agonist, it binds to the receptor and activates it, mimicking the action of histamine. This interaction results in a series of intracellular events, leading to the physiological responses associated with histamine .

Biochemical Pathways

Upon activation of the histamine H1 receptor, various biochemical pathways are affectedThese downstream events can influence various cellular processes, including inflammation and smooth muscle contraction .

Result of Action

The activation of the histamine H1 receptor by 2-Pyridylethylamine dihydrochloride results in vasoconstriction . This means it causes the blood vessels to narrow, which can affect blood flow. This effect is one of the key molecular and cellular outcomes of the compound’s action .

Safety and Hazards

特性

IUPAC Name |

2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-3,6H,4-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIFKSYYILNJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-56-1 (Parent) | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70187079 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3343-39-3 | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(2-aminoethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

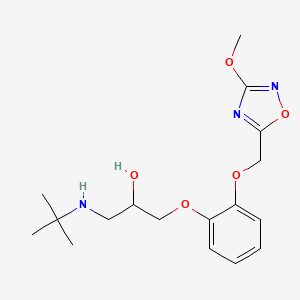

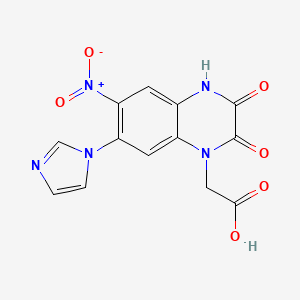

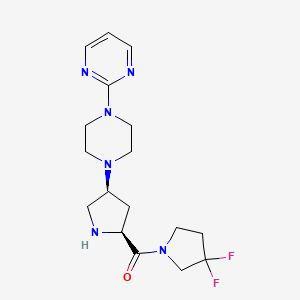

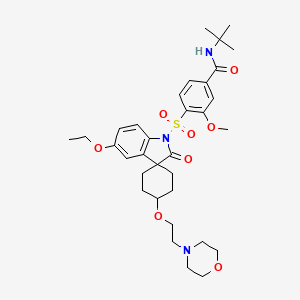

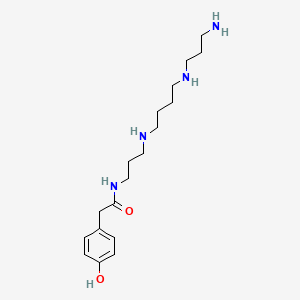

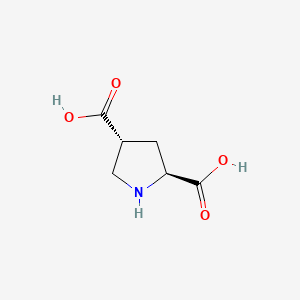

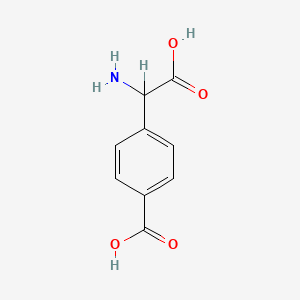

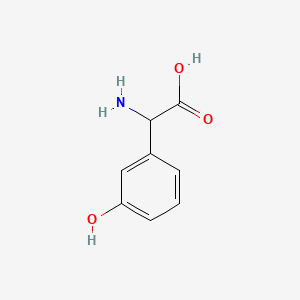

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-Pyridylethylamine Dihydrochloride?

A1: 2-Pyridylethylamine Dihydrochloride functions as a selective agonist of the histamine H1 receptor [, , , ]. Upon binding to H1 receptors on the surface of cells, it mimics the effects of histamine, triggering a cascade of downstream signaling events.

Q2: What are the physiological effects of 2-Pyridylethylamine Dihydrochloride binding to the H1 receptor?

A2: Activation of H1 receptors by 2-Pyridylethylamine Dihydrochloride leads to various physiological responses, depending on the cell type and tissue. In vascular smooth muscle cells, it stimulates phosphoinositide metabolism, increases cytosolic free calcium concentrations [, ], and ultimately contributes to vasoconstriction. In airway smooth muscle, it induces bronchoconstriction [].

Q3: How does 2-Pyridylethylamine Dihydrochloride compare to histamine in terms of its effects on rapidly adapting vagal afferents in the lungs?

A3: Similar to histamine, 2-Pyridylethylamine Dihydrochloride stimulates rapidly adapting vagal afferents in the lungs, primarily through its action on H1 receptors []. This suggests a role for H1 receptors in mediating sensory responses in the airways.

Q4: How does 2-Pyridylethylamine Dihydrochloride influence collagen content in different cell types?

A4: Studies show that 2-Pyridylethylamine Dihydrochloride can increase collagen content in both cardiac myofibroblasts [] and myofibroblasts derived from wound granulation tissue []. This suggests a potential role for this compound in influencing wound healing and cardiac fibrosis.

Q5: Are there any studies investigating the effects of 2-Pyridylethylamine Dihydrochloride on the central nervous system?

A5: Research indicates that 2-Pyridylethylamine Dihydrochloride, acting on H1 receptors within the parafacial region of the brain, can increase the activity of chemosensitive neurons and respiratory activity in rats []. This suggests a potential role for histamine H1 receptors in central respiratory control.

Q6: Can 2-Pyridylethylamine Dihydrochloride’s action be blocked?

A6: Yes, the effects of 2-Pyridylethylamine Dihydrochloride can be antagonized by H1 receptor antagonists like loratadine, chlorpheniramine, and mepyramine [, , ]. These antagonists compete with 2-Pyridylethylamine Dihydrochloride for binding to the H1 receptor, thereby inhibiting its effects.

Q7: How does the potency of 2-Pyridylethylamine Dihydrochloride compare to other H1 receptor agonists?

A7: While direct comparisons of potency are limited within the provided research, 2-Pyridylethylamine Dihydrochloride is noted for its ability to effectively stimulate H1 receptors at micromolar concentrations [, , ]. Its potency may vary depending on the specific cell type and experimental conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。